molecular formula C15H17NO2 B5815841 N-benzyl-N-isopropyl-2-furamide

N-benzyl-N-isopropyl-2-furamide

Cat. No.: B5815841
M. Wt: 243.30 g/mol
InChI Key: RQHTYIZJSXVDIG-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropyl-2-furamide is a synthetic amide derivative featuring a furan-2-carboxamide core substituted with benzyl and isopropyl groups on the amide nitrogen. Its molecular formula is C₁₅H₁₇NO₂, with a molecular weight of 243.3 g/mol.

Properties

IUPAC Name

N-benzyl-N-propan-2-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-12(2)16(11-13-7-4-3-5-8-13)15(17)14-9-6-10-18-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHTYIZJSXVDIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The primary analog for comparison is N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-furamide (), which shares the furan-2-carboxamide backbone but incorporates a benzimidazole moiety linked via an ethyl group and an isobutyl substituent. Below is a detailed comparison:

Table 1: Structural and Functional Comparison
Property N-Benzyl-N-Isopropyl-2-Furamide N-[2-(1-Isobutyl-1H-Benzimidazol-2-yl)ethyl]-2-Furamide
Molecular Formula C₁₅H₁₇NO₂ C₁₉H₂₂N₃O₂
Molecular Weight 243.3 g/mol 324.4 g/mol
Substituents Benzyl, isopropyl Isobutyl, benzimidazole, ethyl
Functional Groups Furan, amide Furan, amide, benzimidazole
Nitrogen Atoms 1 3
Key Structural Features - Two N-alkyl groups
- Compact hydrophobic profile
- Benzimidazole (planar aromatic system)
- Extended ethyl linker

Implications of Structural Variations

A. Hydrophobicity and Solubility
  • Benzimidazole Analog : The benzimidazole moiety introduces polarity due to its nitrogen-rich aromatic system, which may enhance solubility in polar solvents. However, the larger molecular size (324.4 g/mol) could offset this advantage .
C. Metabolic Stability
  • The isopropyl group in the target compound may offer greater metabolic stability compared to the isobutyl group in the analog, as shorter branched chains are less susceptible to oxidative metabolism .

Research Findings and Hypotheses

  • Thermodynamic Stability : Molecular modeling suggests that the benzimidazole analog’s planar structure may enhance crystalline packing, improving thermal stability.
  • Pharmacokinetic Profiles : While neither compound has been clinically tested, the benzimidazole analog’s polarity may favor renal excretion, whereas the target compound’s lipophilicity could promote tissue accumulation.

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